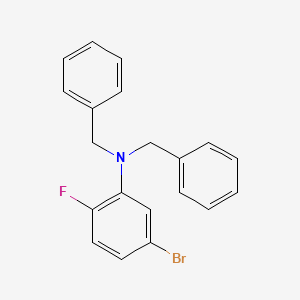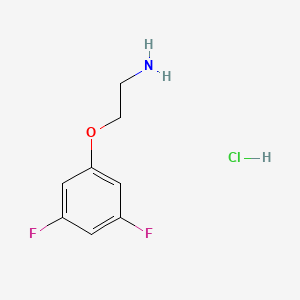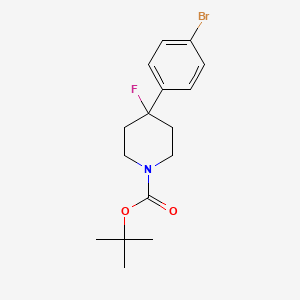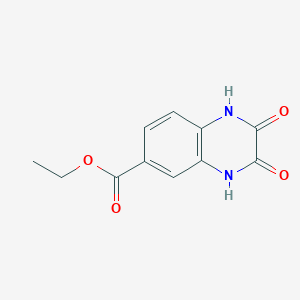
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the CAS number 1357476-68-6 . It is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridine ring, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a pyridine ring (a six-membered ring with one nitrogen atom), and an imidazole ring (a five-membered ring with two nitrogen atoms) .Aplicaciones Científicas De Investigación
Central Nervous System Drug Development
Compounds similar in structure have been explored for their potential as central nervous system (CNS) drug candidates. For instance, structurally diverse compounds have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors, using CNS multiparameter optimization (CNS MPO) as a drug-likeness guideline. These compounds exhibit potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and have shown to increase the cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).
Antimicrobial Activities
Research into compounds with a similar structural backbone has included the investigation of their antimicrobial activities. One study synthesized new compounds and tested them against various organisms, including Gram-positive and Gram-negative bacteria, and Candida albicans. However, the synthesized compounds did not show significant activity against the tested organisms (Ovonramwen, Owolabi, & Falodun, 2021).
Synthetic Methodologies and Chemical Properties
Studies on related compounds have also focused on their synthesis and chemical properties. For example, research into cyclocondensation of certain precursors with 1,3-binucleophiles has led to the formation of trifluoromethyl-containing heterocyclic compounds. These findings are crucial for understanding the chemical behavior and potential applications of similar compounds in medicinal chemistry and material science (Sokolov, Aksinenko, & Martynov, 2014).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5OS/c1-10-13(27-14(23-10)24-15(26)25-7-6-21-9-25)11-4-5-22-12(8-11)16(2,3)17(18,19)20/h4-9H,1-3H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWIRHMVEKODNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)N2C=CN=C2)C3=CC(=NC=C3)C(C)(C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)

![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B1456469.png)
![(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456470.png)
![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)




![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

